Cas no 813-19-4 (hexabutyldistannane)

hexabutyldistannane structure
hexabutyldistannane structure
Productnaam:hexabutyldistannane
CAS-nummer:813-19-4
MF:C24H54Sn2
MW:580.105566501617
MDL:MFCD00009417
CID:83088
PubChem ID:6327815

hexabutyldistannane Chemische en fysische eigenschappen

Naam en identificatie

    • Hexabutylditin
    • Hexabutyldistannane
    • Bis(tributyltin)~Hexa-n-butyldistannane
    • Hexa-n-butylditin
    • Hexanbutylditin
    • Bis(tributyltin)
    • tributyltin
    • 1,1,1,2,2,2-Hexabutyldistannane (ACI)
    • Distannane, hexabutyl- (8CI, 9CI)
    • Tin, hexabutyldi- (6CI, 7CI)
    • Hexa-n-butyldistannane
    • NSC 227367
    • NSC 65520
    • NSC 92633
    • Tributyl(tributylstannyl)stannane
    • Tributylditin
    • hexabutyldistannane
    • MDL: MFCD00009417
    • Inchi: 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
    • InChI-sleutel: REDSKZBUUUQMSK-UHFFFAOYSA-N
    • LACHT: CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
    • BRN: 3605476

Berekende eigenschappen

  • Exacte massa: 582.22700
  • Monoisotopische massa: 582.227
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 168
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.148 g/mL at 25 °C(lit.)
  • Kookpunt: 197-198 °C (10 mmHg)
  • Vlampunt: Fahrenheit: 266 ° f
    Celsius: 130 ° c
  • Brekindex: n20/D 1.512(lit.)
  • Oplosbaarheid: Insuluble (2.1E-6 g/L) (25 ºC),
  • Waterverdelingscoëfficiënt: Immiscible with water.
  • PSA: 0.00000
  • LogboekP: 9.76300
  • Gevoeligheid: Air & Moisture Sensitive
  • Oplosbaarheid: Not determined

hexabutyldistannane Beveiligingsinformatie

hexabutyldistannane Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Oakwood
099363-1g
Bis(tributyltin)
813-19-4 98%
1g
$11.00 2024-07-19
Enamine
EN300-194532-10.0g
hexabutyldistannane
813-19-4 93%
10g
$40.0 2023-05-03
Enamine
EN300-194532-0.1g
hexabutyldistannane
813-19-4 93%
0.1g
$19.0 2023-09-17
Life Chemicals
F0001-2097-1g
hexabutyldistannane
813-19-4 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0001-2097-5g
hexabutyldistannane
813-19-4 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2097-10g
hexabutyldistannane
813-19-4 95%+
10g
$84.0 2023-09-07
Life Chemicals
F0001-2097-0.5g
hexabutyldistannane
813-19-4 95%+
0.5g
$19.0 2023-09-07
Enamine
EN300-194532-2.5g
hexabutyldistannane
813-19-4 93%
2.5g
$27.0 2023-09-17
abcr
AB116102-50 g
Hexa-n-butylditin, 97%; .
813-19-4 97%
50 g
€161.00 2023-07-20
TRC
H290128-500mg
Hexabutylditin
813-19-4
500mg
$ 86.00 2023-09-07

hexabutyldistannane Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Referentie
Preparation of distannanes
, Germany, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Referentie
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referentie
Rapid and mild deoxygenation of organoheteroatom oxides with the efficient electron transfer system SmI2-tetrahydrofuran-hexamethylphosphoric triamide
Handa, Yuichi; et al, Journal of the Chemical Society, 1989, (5), 298-9

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study
Cabezas, Jorge A.; Oehlschlager, Allan C., Synthesis, 1994, (4), 432-42

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Ethanol ,  Benzene ;  40 h, reflux
Referentie
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium ,  18-Crown-6 Solvents: Tetrahydrofuran
Referentie
Generation of C, Si, and Sn anions using [K+/K-] solutions in THF
Hevesi, Laszlo; et al, Synlett, 1995, (10), 1047-9

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Ammonia
Referentie
Some uses of tin compounds in organic synthesis
Rowley, Michael, 1986, , ,

Synthetic Routes 9

Reactievoorwaarden
Referentie
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: (±)-Benzoin
Referentie
2,2-Dibutyl-1,3,2-dioxastannolenes
Davies, Alwyn G.; et al, Journal of the Chemical Society, 1983, (4), 875-82

Synthetic Routes 11

Reactievoorwaarden
Referentie
Synthesis and rearrangement reactions of o-functionalized phenyllithium and phenylsodium derivatives of Group IVB and VB elements
Heinicke, J.; et al, Journal of Organometallic Chemistry, 1983, 243(1), 1-8

Synthetic Routes 12

Reactievoorwaarden
Referentie
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 13

Reactievoorwaarden
Referentie
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Ammonia
Referentie
Preparation of allylstannanes and distannanes using zinc in liquid ammonia
Makosza, Mieczyslaw; et al, Synthetic Communications, 1998, 28(14), 2697-2702

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Water Solvents: Water
Referentie
Some aspects on the reactivity of α-chloro-α-ethoxymethyltributyltin: reductive etherification of aromatic aldehydes and demonstration of formyltributyltin during the hydrolysis
Quintard, Jean Paul; et al, Journal of Organometallic Chemistry, 1983, 251(2), 175-87

Synthetic Routes 16

Reactievoorwaarden
Referentie
Product subclass 1: tin hydrides
Clark, A. J., Science of Synthesis, 2003, 5, 205-271

Synthetic Routes 17

Reactievoorwaarden
Referentie
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Synthetic Routes 18

Reactievoorwaarden
Referentie
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 19

Reactievoorwaarden
1.1 4 h, 200 °C
Referentie
Synthesis of Hexabutylditin from Tributyltin Hydride and bis(Tributyltin)oxide
Darwish, Alla; et al, Synthetic Communications, 2004, 34(10), 1885-1890

Synthetic Routes 20

Reactievoorwaarden
1.1 6 h, 200 °C
Referentie
A convenient route to distannanes, oligostannanes, and polystannanes
Khan, Aman; et al, Canadian Journal of Chemistry, 2010, 88(10), 1046-1052

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
Referentie
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; et al, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Hexane
Referentie
Reaction of α-(trialkylstannyl)acetylenes with metallic sodium
Komarov, N. V.; et al, Izvestiya Akademii Nauk, 1994, (6), 1109-10

Synthetic Routes 23

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  35 h, reflux
Referentie
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Synthetic Routes 24

Reactievoorwaarden
1.1 Catalysts: Acetylene
Referentie
Reaction of trialkyl stannanides of alkali metals with acetylene compounds
Zavgorodnii, V. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(9), 2048-57

Synthetic Routes 25

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Referentie
Organotin compounds. XXXIII. The first complexation between organotin and nitro derivatives: reactions of the tin-alkyl bond
Al-Allaf, Talal A. K.; et al, Journal of Organometallic Chemistry, 1989, 373(1), 29-35

Synthetic Routes 26

Reactievoorwaarden
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Referentie
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Synthetic Routes 27

Reactievoorwaarden
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Referentie
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Synthetic Routes 28

Reactievoorwaarden
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
Referentie
Wurtz-type reductive coupling reaction of primary alkyl iodides and haloorganotins in cosolvent/H2O(NH4Cl)/Zn media as a route to mixed alkylstannanes and hexaalkyldistannanes
Marton, D.; et al, Journal of Organometallic Chemistry, 2000, 612(1-2), 78-84

hexabutyldistannane Raw materials

hexabutyldistannane Preparation Products

hexabutyldistannane Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:813-19-4)hexabutyldistannane
Ordernummer:A947008
Voorraadstatus:in Stock/in Stock
Hoeveelheid:500g/1000g
Zuiverheid:99%/99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:56
Prijs ($):461.0/921.0
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:813-19-4)HEXABUTYLDITIN
sfd19105
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:813-19-4)Hexabutyldistannane
2474192
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek